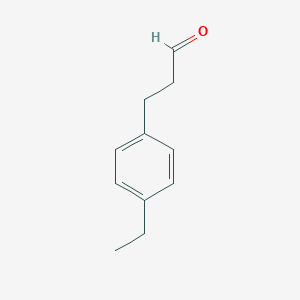
3-(4-乙基苯基)丙醛
描述
"3-(4-Ethylphenyl)propanal" is a compound of interest in various chemical and pharmaceutical research areas due to its unique structure and potential applications. Its synthesis and properties have been explored to understand its interactions and utility in deeper chemical contexts.
Synthesis Analysis
The synthesis of related compounds, such as 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, involves reactions between specific aldehydes and ketones, characterized by spectroscopic techniques and X-ray diffraction studies to confirm their structure (Thippeswamy et al., 2011). Another relevant synthesis method includes the transformation of salicaldehydes, ethyl propiolate, and amines into N-substituted 1,4-dihydropyridines, showcasing the versatility of propanal derivatives in synthesizing complex organic structures (Cui et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(4-Ethylphenyl)propanal" has been analyzed through techniques like X-ray diffraction, revealing detailed geometrical parameters and contributing to the understanding of their crystalline forms. For example, studies on mesogenic monomers and other derivatives provide insights into the structural attributes that influence their physical properties and potential applications (Gupta et al., 2002).
Chemical Reactions and Properties
Reactions involving "3-(4-Ethylphenyl)propanal" derivatives have demonstrated the compound's reactivity and potential for forming diverse chemical structures. Notably, the Wittig reaction and subsequent analyses have been crucial in developing new compounds with extended π-electron systems, offering insights into the compound's chemical behavior and interaction potentials (Takekuma et al., 2010).
科学研究应用
癌症化学预防:与 3-(4-乙基苯基)丙醛在结构上相关的化合物,如 3-(4'-香叶氧基-3'-甲氧基苯基)-2-反丙烯酸,显示出作为癌症化学预防剂的潜力,在大鼠的结肠癌和舌癌中观察到有希望的效果 (Curini 等人,2006)。
哌啶酮和吡啶的合成:丙醛(一种相关化合物)用于合成烷基取代的 3-氰基-2-哌啶酮和其他杂环化合物,这些化合物在制药领域具有潜在应用 (Dyachenko & Chernega, 2005)。
植物中的乙烯生成:丙醛已被研究为植物代谢中乙烯的前体,特别是在成熟的绿色番茄组织中 (Lieberman & Kunishi, 1967)。
晶体结构分析:合成化合物 3-(4-乙基苯基)-1-(2-羟基-4-甲氧基苯基)丙-2-烯-1-酮的晶体结构揭示了分子相互作用的见解,这在材料科学和化学中很有价值 (Thippeswamy 等人,2011)。
药物应用:已经合成并评估了 2-[3-(4-氯/乙基苯基)丙-3-酮]-5-(取代苯基)-1,3,4-恶二唑等化合物,以了解它们的抗炎、镇痛和抗菌特性 (Husain 等人,2008)。
醇的合成:一项研究提出了一种一锅法合成醇的方法,如从正丁醛合成的 2-乙基-1-己醇和从正丙醛合成的 2-甲基-1-戊醇,使用金属氧化物催化剂,这可能在工业化学中得到应用 (Patankar & Yadav, 2017)。
分子结构研究:关于丙醛在激发电子态中结构的研究提供了对分子动力学的见解,这在理论化学和物理学中很重要 (Kudich 等人,2003)。
安全和危害
The safety information for “3-(4-Ethylphenyl)propanal” indicates that it has a GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
3-(4-ethylphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMBYEGYTBWRIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591432 | |
| Record name | 3-(4-Ethylphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104175-15-7 | |
| Record name | 3-(4-Ethylphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

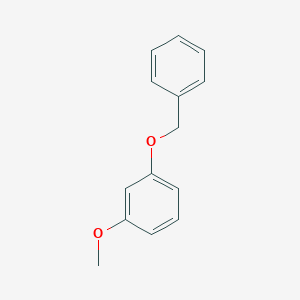

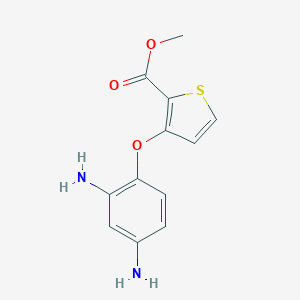

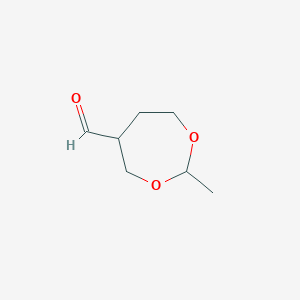







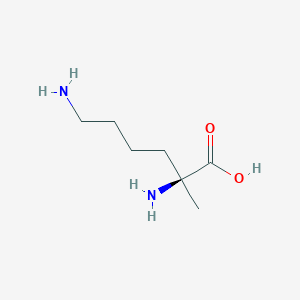
![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)